.beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-methyl-4-O-(2-methylcyclohexyl)methyl- .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-methyl-4-O-(2-methylcyclohexyl)methyl-
Brand Name: Vulcanchem
CAS No.: 123919-22-2
VCID: VC0038123
InChI: InChI=1S/C57H85N16O14P.Co/c1-26-42-29(10-13-36(59)76)53(3,4)34(70-42)20-32-28(9-12-35(58)75)55(6,21-39(62)79)48(69-32)27(2)43-30(11-14-37(60)77)56(7,22-40(63)80)57(8,72-43)49-31(19-38(61)78)54(5,47(26)71-49)16-15-41(81)65-17-18-85-88(83,84)87-46-33(23-74)86-52(45(46)82)73-25-68-51-44(73)50(64)66-24-67-51;/h20,24-25,28-33,42-43,45-46,49,52,74,82H,9-19,21-23H2,1-8H3,(H2,58,75)(H2,59,76)(H2,60,77)(H2,61,78)(H2,62,79)(H2,63,80)(H,65,81)(H,83,84)(H2,64,66,67);/q-4;/b34-20-,47-26-,48-27-;/t28-,29-,30-,31+,32?,33-,42?,43?,45-,46-,49-,52+,54-,55+,56+,57+;/m1./s1
SMILES: CC1=C2C(C(C([N-]2)C3(C(C(C([N-]3)C(=C4C(C(C([N-]4)C=C5C(C(C1[N-]5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCCOP(=O)(O)OC6C(OC(C6O)N7C=NC8=C7C(=NC=N8)N)CO.[Co]
Molecular Formula: C57H85CoN16O14P-4
Molecular Weight: 1308.312

.beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-methyl-4-O-(2-methylcyclohexyl)methyl-

CAS No.: 123919-22-2

Main Products

VCID: VC0038123

Molecular Formula: C57H85CoN16O14P-4

Molecular Weight: 1308.312

.beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-methyl-4-O-(2-methylcyclohexyl)methyl- - 123919-22-2

CAS No. 123919-22-2
Product Name .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-methyl-4-O-(2-methylcyclohexyl)methyl-
Molecular Formula C57H85CoN16O14P-4
Molecular Weight 1308.312
IUPAC Name [(2R,3S,4R,5S)-5-(6-aminopurin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]ethyl hydrogen phosphate;cobalt
Standard InChI InChI=1S/C57H85N16O14P.Co/c1-26-42-29(10-13-36(59)76)53(3,4)34(70-42)20-32-28(9-12-35(58)75)55(6,21-39(62)79)48(69-32)27(2)43-30(11-14-37(60)77)56(7,22-40(63)80)57(8,72-43)49-31(19-38(61)78)54(5,47(26)71-49)16-15-41(81)65-17-18-85-88(83,84)87-46-33(23-74)86-52(45(46)82)73-25-68-51-44(73)50(64)66-24-67-51;/h20,24-25,28-33,42-43,45-46,49,52,74,82H,9-19,21-23H2,1-8H3,(H2,58,75)(H2,59,76)(H2,60,77)(H2,61,78)(H2,62,79)(H2,63,80)(H,65,81)(H,83,84)(H2,64,66,67);/q-4;/b34-20-,47-26-,48-27-;/t28-,29-,30-,31+,32?,33-,42?,43?,45-,46-,49-,52+,54-,55+,56+,57+;/m1./s1
Standard InChIKey JKMMDPRAWLRPME-IHFCWUHGSA-N
SMILES CC1=C2C(C(C([N-]2)C3(C(C(C([N-]3)C(=C4C(C(C([N-]4)C=C5C(C(C1[N-]5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCCOP(=O)(O)OC6C(OC(C6O)N7C=NC8=C7C(=NC=N8)N)CO.[Co]
Synonyms .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-methyl-4-O-(2-methylcyclohexyl)methyl-
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator